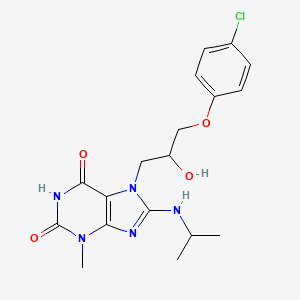

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(isopropylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

This compound is a purine-2,6-dione derivative featuring a 3-(4-chlorophenoxy)-2-hydroxypropyl group at position 7 and an isopropylamino substituent at position 8. Its synthesis involves multi-step reactions starting from intermediate M3 (8-bromo-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione). Key steps include thioacetic acid substitution at position 8, followed by amidation using HATU/DIEA to yield the final compound (6014) with a 90.5% yield for intermediate M4 . Structural confirmation was achieved via ¹H NMR, ¹³C NMR, and HRMS, with MS (ESI) data showing a molecular ion peak at m/z 439.0 [M-H]⁻ for M4 .

Properties

IUPAC Name |

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(propan-2-ylamino)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN5O4/c1-10(2)20-17-21-15-14(16(26)22-18(27)23(15)3)24(17)8-12(25)9-28-13-6-4-11(19)5-7-13/h4-7,10,12,25H,8-9H2,1-3H3,(H,20,21)(H,22,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRNZWHHHQQKBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(isopropylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

Formation of the purine core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.

Substitution reactions: The introduction of the 3-(4-chlorophenoxy)-2-hydroxypropyl group and the isopropylamino group is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents like dimethyl sulfoxide (DMSO) to facilitate the substitution.

Final assembly: The final step involves the methylation of the purine core, which can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde derivative.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

Substitution: Sodium hydroxide (NaOH) or other strong bases in polar aprotic solvents like DMSO.

Major Products

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research has suggested that purine derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various purine derivatives, including this compound, which showed promising activity against cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer) . The mechanism involves the inhibition of specific kinases that are crucial for tumor growth.

- Antiviral Properties :

Pharmacological Insights

- Enzyme Inhibition :

- Neuroprotective Effects :

Biochemical Applications

- Cell Signaling Modulation :

- Research Tool in Molecular Biology :

Case Studies

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. The presence of the isopropylamino group enhances its binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and related purine-2,6-dione derivatives:

Structural and Functional Insights:

- Substituent Flexibility: The 7-position often accommodates bulky groups (e.g., phenoxypropyl, indazolyl), influencing solubility and target binding. The target compound’s 4-chlorophenoxy group may enhance lipophilicity compared to TC227’s phenoxypropyl chain .

- Bromo substituents (linagliptin intermediate) facilitate further functionalization .

- Biological Activity : While the target compound’s activity is unspecified, analogs demonstrate diverse applications—antidiabetic (linagliptin), antiparasitic (TC227), and analgesic (caffeine derivatives)—highlighting the scaffold’s versatility .

Physicochemical Properties:

- Molecular weight and polarity vary significantly. For example, M4 (target intermediate) has m/z 439.0 [M-H]⁻ , whereas TC227’s complex substituents likely increase its molecular weight beyond 500 Da .

Biological Activity

The compound 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(isopropylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C18H22ClN5O

- Molecular Weight : 407.8 g/mol

- CAS Number : 335403-69-5

Research indicates that compounds similar to this purine derivative often interact with various biological targets, including:

- Adenosine receptors : These compounds may act as antagonists or agonists at A2A and A2B receptors, influencing cellular signaling pathways.

- Enzyme inhibition : The compound may inhibit specific enzymes involved in nucleotide metabolism or signaling pathways.

Anticancer Activity

Several studies have explored the anticancer properties of purine derivatives. For instance:

- Cell Line Studies : Research indicates that related compounds exhibit moderate to potent antineoplastic activity against various cancer cell lines, such as TK-10 (renal carcinoma) and HT-29 (colorectal carcinoma) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | TK-10 | 10 | Apoptosis induction |

| Compound B | HT-29 | 15 | Cell cycle arrest |

Antimicrobial Activity

The compound has also shown potential antimicrobial effects:

- Trichomonacidal Activity : Similar derivatives demonstrated significant activity against Trichomonas vaginalis, suggesting that this compound may also possess similar properties.

Neuroprotective Effects

Research into the neuroprotective properties of related purine derivatives has indicated:

- Nitric Oxide Synthase Inhibition : Compounds like 7-nitroindazole have been shown to protect against neurotoxicity induced by methamphetamine through inhibition of nitric oxide synthase.

Case Studies

- In Vivo Studies : In animal models, derivatives of this compound were tested for their ability to reduce tumor growth and metastasis. Results showed a significant reduction in tumor size compared to control groups.

- Clinical Trials : Although specific trials on this exact compound may be limited, similar purine derivatives have undergone clinical evaluation for their efficacy in treating various cancers and chronic inflammatory diseases.

Q & A

Q. What are the recommended methods for synthesizing the compound with high purity, and how can by-product formation be minimized?

Methodological Answer:

- Step 1 : Utilize reaction screening with aryl halide informer libraries (e.g., Merck’s Aryl Halide Chemistry Informer Library) to identify optimal reaction conditions. This allows comparison of substrate compatibility and selectivity across diverse synthetic routes .

- Step 2 : Implement process control strategies (e.g., real-time monitoring of temperature, pressure, and reagent stoichiometry) to minimize side reactions. Refer to CRDC subclass RDF2050108 for simulation-based optimization of reaction parameters .

- Step 3 : Purify intermediates using membrane separation technologies (CRDC subclass RDF2050104) or column chromatography. For example, TLC with Rf value tracking (as in ) ensures intermediate stability and purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?

Methodological Answer:

- Structural Confirmation :

- NMR Spectroscopy : Analyze proton environments (e.g., 8-(isopropylamino) group) and aromatic protons from the 4-chlorophenoxy moiety. Compare with analogs in and .

- IR Spectroscopy : Identify hydroxyl (3300–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches. Cross-reference with IR data from similar purine-diones in .

- Purity Assessment :

| Technique | Application | Reference |

|---|---|---|

| NMR | Stereochemical and structural analysis | |

| IR | Functional group identification | |

| HPLC | Purity quantification | |

| TLC | Reaction progress monitoring |

Advanced Research Questions

Q. How can researchers design experiments to investigate reaction mechanisms involving unstable intermediates?

Methodological Answer:

- Strategy 1 : Use stopped-flow NMR or cryogenic trapping (e.g., –80°C quenching) to stabilize transient intermediates. Compare with isolation methods in for nitro/theophylline derivatives .

- Strategy 2 : Apply density functional theory (DFT) to model reaction pathways and identify plausible intermediates. Link computational results to experimental data via CRDC subclass RDF2050108 (process simulation) .

- Strategy 3 : Validate mechanisms using isotopic labeling (e.g., ¹³C or ¹⁵N) to trace atom migration in intermediates. Reference ’s synthesis protocols for isotopic analogs .

Q. What strategies resolve contradictions between computational predictions and experimental stereochemical data?

Methodological Answer:

- Step 1 : Perform X-ray crystallography to unambiguously determine stereochemistry. Compare with structural analogs in and .

- Step 2 : Re-examine computational parameters (e.g., solvent effects, basis sets) to align DFT models with experimental observations. Use CRDC subclass RDF2050108 for iterative simulation-experiment feedback .

- Step 3 : Conduct kinetic studies (e.g., variable-temperature NMR) to assess conformational flexibility, which may explain discrepancies between static models and dynamic experimental data .

Q. How can researchers optimize solvent systems for selective crystallization of the compound?

Methodological Answer:

- Approach 1 : Screen solvent polarity using Hansen solubility parameters. Prioritize solvents with high hydrogen-bond acceptance (e.g., DMSO) for hydroxyl-rich structures, as seen in ’s dihydroxypropyl derivatives .

- Approach 2 : Apply powder X-ray diffraction (PXRD) to assess crystallinity under varying solvent conditions. Cross-reference with ’s crystallization protocols .

- Approach 3 : Use machine learning tools trained on CRDC subclass RDF2050107 (powder/particle technology) to predict solvent-crystal interactions .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data in different assay systems?

Methodological Answer:

- Framework : Adhere to Guiding Principle 2 () by linking results to a unified theoretical model (e.g., receptor-binding kinetics or membrane permeability).

- Action 1 : Validate assays using positive/negative controls from structurally related compounds (e.g., ’s zoospore regulators) .

- Action 2 : Perform dose-response studies across multiple cell lines or enzymatic systems to isolate assay-specific variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.